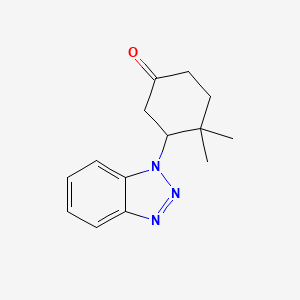

3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one

Description

3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one (CAS: 300395-38-4) is a benzotriazole-containing cyclohexanone derivative with the molecular formula C₁₄H₁₇N₃O and a molecular weight of 243.3 g/mol . Its structure features a benzotriazole moiety attached to a 4,4-dimethylcyclohexanone ring. Key physicochemical properties include:

- Density: 1.25 ± 0.1 g/cm³ (predicted)

- Boiling Point: 416.0 ± 38.0 °C (predicted)

- pKa: 1.08 ± 0.30 (predicted), indicating weak acidity likely attributable to the benzotriazole group .

Benzotriazole derivatives are widely recognized for their applications as UV stabilizers, corrosion inhibitors, and intermediates in organic synthesis. The dimethylcyclohexanone backbone in this compound may enhance steric hindrance and thermal stability compared to simpler benzotriazole analogs.

Properties

IUPAC Name |

3-(benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-14(2)8-7-10(18)9-13(14)17-12-6-4-3-5-11(12)15-16-17/h3-6,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMFOUDIIHKLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1N2C3=CC=CC=C3N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the reaction of 4,4-dimethylcyclohexanone with benzotriazole in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These interactions can modulate the activity of target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct experimental or computational comparisons of this compound with structurally analogous molecules. However, inferences can be drawn from its physicochemical properties and the roles of benzotriazole in related systems:

Structural and Functional Group Analysis

Benzotriazole Derivatives: 1H-Benzotriazole (C₆H₅N₃): A parent compound with a molecular weight of 119.12 g/mol and pKa ~1.3. The target compound’s higher molecular weight (243.3 g/mol) and alkyl substituents likely reduce volatility and enhance lipophilicity . Tolyltriazole (e.g., 4-methyl-1H-benzotriazole): Methyl-substituted analogs exhibit improved thermal stability but similar UV absorption profiles. The dimethylcyclohexanone group in the target compound may further increase steric protection against degradation .

Cyclohexanone Derivatives: 4,4-Dimethylcyclohexanone (C₈H₁₄O): The unsubstituted cyclohexanone has a lower molecular weight (126.2 g/mol) and boiling point (~200°C).

Hypothetical Comparison Table

| Property | 3-(Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one | 1H-Benzotriazole | 4,4-Dimethylcyclohexanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 243.3 | 119.12 | 126.2 |

| Boiling Point (°C) | 416 (predicted) | 350 (decomposes) | ~200 |

| pKa | 1.08 | 1.3 | N/A (neutral ketone) |

| Key Functional Groups | Benzotriazole, cyclohexanone, dimethyl | Benzotriazole | Cyclohexanone, dimethyl |

Notes

- Limitations : The lack of direct comparative studies in the provided sources restricts a rigorous analysis. Further experimental work is needed to validate predicted properties and explore applications.

Biological Activity

3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one is a benzotriazole derivative that has garnered attention due to its potential biological activities. Benzotriazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential toxicological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C14H17N3O

- Molecular Weight : 245.31 g/mol

The structure includes a benzotriazole moiety linked to a cyclohexanone ring, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. In a study assessing the antibacterial effects of various benzotriazole compounds, this compound demonstrated moderate antibacterial properties against several bacterial strains including Escherichia coli and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Table 1: Antibacterial Activity of Benzotriazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 3-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones | Bacillus subtilis | 16 µg/mL |

| Benzotriazole derivatives (general) | Pseudomonas fluorescens | 64 µg/mL |

Anti-inflammatory Effects

Benzotriazoles have also been studied for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that this compound may possess similar anti-inflammatory capabilities.

Toxicological Concerns

Despite their beneficial properties, benzotriazoles can pose environmental and health risks. A recent study highlighted the developmental toxicity of benzotriazoles in zebrafish embryos. Exposure led to significant morphometric alterations and impaired acetylcholinesterase activity . This raises concerns regarding the safety of using such compounds in consumer products or pharmaceuticals.

Case Studies

Several case studies have investigated the biological activities of benzotriazole derivatives:

- Antimicrobial Screening : A comprehensive screening of various benzotriazole compounds showed that those with larger hydrophobic groups exhibited enhanced antibacterial activity. The study concluded that structural modifications could optimize antimicrobial efficacy .

- Inflammation Model : Research involving macrophage cell lines demonstrated that specific benzotriazole derivatives could reduce inflammatory markers significantly when compared to control groups treated with pro-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.